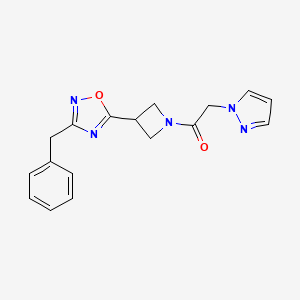

1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzyl group, an azetidine (4-membered nitrogen-containing ring), and a pyrazole moiety linked via an ethanone bridge. The compound’s synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole and azetidine rings, followed by coupling with pyrazole derivatives .

Properties

IUPAC Name |

1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-16(12-22-8-4-7-18-22)21-10-14(11-21)17-19-15(20-24-17)9-13-5-2-1-3-6-13/h1-8,14H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDKNNVAHUCHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC=N2)C3=NC(=NO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions:

Formation of 1,2,4-Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of acyl hydrazides with nitriles under acidic or basic conditions.

Azetidine Ring Formation: Azetidines are often synthesized through the cyclization of β-amino alcohols or by the reduction of azetidinones.

Pyrazole Ring Formation: Pyrazoles are commonly formed by the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Coupling Reactions: The final compound is assembled through coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to link the different moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

Catalyst Selection: Using efficient and recyclable catalysts to minimize costs.

Reaction Optimization: Fine-tuning reaction conditions (temperature, pressure, solvent) to maximize yield and purity.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the oxadiazole or pyrazole rings.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Reduced oxadiazole or pyrazole derivatives.

Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound may act as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activity.

Biological Research: It can be used as a probe to study biological pathways and interactions, especially those involving the oxadiazole and pyrazole moieties.

Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific application. Generally, the compound could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyrazole rings are known to interact with various biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural and functional differences are highlighted below:

Table 1: Structural and Functional Comparison

Key Structural Differences

- Heterocyclic Core : The target compound uniquely combines a 1,2,4-oxadiazole with an azetidine ring, whereas analogs like BzODZ-Epyr (CAS 2205044-69-3) replace azetidine with a pyrrolidine-indole system, increasing lipophilicity .

- Substituent Effects : The 3-benzyl group on the oxadiazole may enhance π-π stacking interactions compared to cyclopropyl or methyl groups in other derivatives .

Pharmacological Implications

- Bioactivity: While direct data on the target compound is scarce, pyrazole-containing analogs (e.g., 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone) demonstrate cytotoxicity, suggesting possible anticancer applications for the target molecule .

- Enzyme Binding : The azetidine ring’s rigidity could improve binding affinity to enzymes like kinases compared to flexible pyrrolidine systems in BzODZ-Epyr .

Biological Activity

The compound 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a hybrid molecule that incorporates the oxadiazole and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole and pyrazole have significant antimicrobial properties. For instance, compounds featuring the oxadiazole ring have shown effectiveness against various bacterial strains. The incorporation of a benzyl group enhances the antimicrobial potency by improving lipophilicity, which aids in membrane penetration.

| Compound | Activity (MIC in µg/mL) | Target Organism |

|---|---|---|

| 1 | 15.6 | Cryptococcus neoformans |

| 2 | 0.50 | Amphotericin B |

This data suggests that while the compound exhibits moderate activity against certain pathogens, further modifications may enhance its efficacy.

2. Inhibition of Histone Deacetylases (HDAC)

The compound has been linked to the inhibition of histone deacetylase 6 (HDAC6), an enzyme involved in the regulation of gene expression and cellular processes such as differentiation and apoptosis. Inhibition of HDAC6 has implications for cancer therapy and neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- HDAC Inhibition : By inhibiting HDAC6, the compound may promote acetylation of histones, leading to altered gene expression profiles associated with tumor suppression and neuroprotection.

- Antimicrobial Mechanism : The presence of the oxadiazole moiety disrupts bacterial cell wall synthesis or function, while the pyrazole component may interfere with metabolic pathways crucial for bacterial survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives containing oxadiazole and pyrazole rings. The results indicated that compounds with a benzyl substitution showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could guide future synthesis.

Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction through HDAC inhibition.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone?

Methodological Answer:

- Step 1: Prepare the azetidine-oxadiazole core via cyclization of precursors under controlled conditions (e.g., reflux in ethanol with acid catalysts) .

- Step 2: Introduce the pyrazole moiety using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) under nitrogen .

- Key Optimization Parameters:

- Temperature: Maintain 60–80°C for oxadiazole ring formation to avoid side reactions .

- Catalysts: Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .

- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) for azetidine functionalization .

Q. How can researchers purify and characterize this compound effectively?

Methodological Answer:

- Purification Methods:

- Characterization Techniques:

- NMR Spectroscopy: Assign peaks for azetidine (δ 3.5–4.5 ppm), oxadiazole (δ 8.0–8.5 ppm), and pyrazole (δ 6.5–7.5 ppm) .

- Mass Spectrometry: Confirm molecular ion ([M+H]+) via high-resolution ESI-MS .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Target-Based Assays:

- Cellular Assays:

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

Methodological Answer:

-

Multi-Technique Validation:

Technique Application Example 2D NMR (COSY, HSQC) Assign overlapping proton environments Differentiate azetidine/pyrazole X-ray Crystallography Confirm stereochemistry Resolve tautomerism in oxadiazole Computational DFT Predict NMR/IR spectra Validate electronic effects -

Case Study: If ¹H NMR shows unexpected splitting, use NOESY to assess spatial proximity of protons .

Q. What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Process Optimization:

- Continuous Flow Reactors: Enhance azetidine ring closure efficiency (residence time: 10–15 min, 80°C) .

- Microwave-Assisted Synthesis: Accelerate coupling steps (e.g., 20 min vs. 4 hr conventional heating) .

- Intermediate Stabilization:

- Protect labile groups (e.g., Boc for amines) during harsh reactions .

- Use scavenger resins to remove excess reagents .

Q. How can computational modeling predict the compound’s reactivity or target interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) .

- QSAR Studies: Correlate substituent effects (e.g., benzyl vs. furan on oxadiazole) with bioactivity .

- Density Functional Theory (DFT): Calculate charge distribution to predict nucleophilic/electrophilic sites .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

-

Case Study:

Modification Observed Effect Reference Benzyl → Cyclopropyl (oxadiazole) Increased metabolic stability Pyrazole → Thiazole Enhanced kinase inhibition (IC50 ↓ 30%) Methoxy → Nitro (aryl ring) Improved anti-inflammatory activity -

Method: Synthesize analogs via parallel synthesis and test in dose-response assays .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Temperature: Store at -20°C in amber vials to prevent photodegradation .

- Humidity: Use desiccants (silica gel) to avoid hydrolysis of oxadiazole .

- Analytical Monitoring: Track degradation via HPLC (retention time shifts) and LC-MS (degradant identification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.